AH-7921 is classified as a synthetic opioid and belongs to the 1-benzamidomethyl-1-cyclohexyldialkylamine class. Its systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. The compound is also known by various names including doxylam, although this can lead to confusion with doxylamine, an antihistamine.
The synthesis of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide involves several key steps:
This synthetic route is notable for its accessibility to common laboratory reagents and equipment, making it feasible even in less sophisticated settings .
The molecular structure of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide features:
The spatial arrangement of substituents on the cyclohexane ring is crucial for its pharmacological activity, particularly the trans configuration that influences receptor binding affinities .
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide participates in several chemical reactions typical of amides and amines:
These reactions highlight its potential for further chemical modifications that could explore new therapeutic avenues.
AH-7921 primarily exerts its effects through selective binding to the μ-opioid receptor, similar to other opioids like morphine. Upon binding:
Research indicates that AH-7921 has approximately 90% of the potency of morphine when administered orally . Its pharmacological profile suggests potential applications in pain management, although safety and efficacy remain unverified due to lack of clinical studies.
Despite its potential applications, regulatory concerns have limited its use; it is classified as a controlled substance in several jurisdictions due to safety concerns associated with its recreational use .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2